1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The 5-bromo substitution on the pyridine ring enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Methanol Addition: The final step involves the addition of a methanol group to the pyridine ring, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom at the 5-position makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has shown that derivatives of pyrrolopyridine have potential anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-chloro-: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-fluoro-: The fluorine substitution can lead to different pharmacokinetic properties and biological effects.
1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-iodo-: The iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- lies in its specific reactivity due to the bromine atom, which can influence its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(5-bromopyrrolo[2,3-b]pyridin-1-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-6-1-2-11(5-12)8(6)10-4-7/h1-4,12H,5H2 |
InChI Key |
HHCNRRNCELPTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=C(C=C21)Br)CO |
Origin of Product |
United States |
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